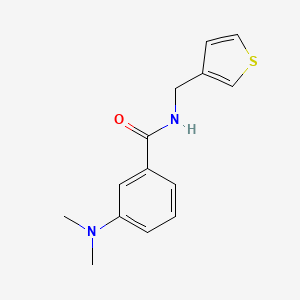

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide

Description

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group and a thiophen-3-ylmethyl group

Properties

IUPAC Name |

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-16(2)13-5-3-4-12(8-13)14(17)15-9-11-6-7-18-10-11/h3-8,10H,9H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXPSPPSOJFIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Subsequent Functionalization

An alternative approach introduces the dimethylamino group post-amide formation. This method is advantageous when direct functionalization of the benzene ring is sterically hindered.

Procedure :

- Synthesis of 3-nitro-N-(thiophen-3-ylmethyl)benzamide :

- 3-Nitrobenzoic acid is converted to its acyl chloride and reacted with thiophen-3-ylmethylamine.

Nitro group reduction :

Dimethylation of the amine :

Advantages :

- Avoids handling hygroscopic acyl chlorides.

- Permits modular synthesis with diverse nitro precursors.

Mannich Reaction for Concurrent Amine and Amide Installation

The Mannich reaction, widely employed in the synthesis of aminophenol derivatives, offers a convergent route to install both the dimethylamino and amide functionalities.

Procedure :

- Mannich base formation :

- A mixture of 3-hydroxybenzaldehyde, dimethylamine, and thiophen-3-ylmethylamine is reacted in ethanol at 60°C.

- Mechanism : Imine formation followed by nucleophilic attack by the amine.

- Oxidation and amidation :

- The Mannich adduct is oxidized to the corresponding carboxylic acid (e.g., using KMnO₄).

- Activation as an acyl chloride and coupling with thiophen-3-ylmethylamine.

Limitations :

- Low regioselectivity in Mannich reactions may necessitate chromatographic purification.

- Multi-step synthesis reduces overall yield.

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct amide coupling | Acyl chloride + amine coupling | 65–75 | Short route, high atom economy | Moisture-sensitive intermediates |

| Reductive amination | Nitro reduction + dimethylation | 60–70 | Modular, avoids acyl chlorides | Multi-step, hazardous reducing agents |

| Mannich reaction | Mannich base + oxidation | 50–60 | Convergent synthesis | Low regioselectivity, purification hurdles |

Industrial-Scale Considerations and Process Optimization

Solvent Selection and Recycling

Catalytic Systems

Green Chemistry Metrics

- Atom economy : Direct amide coupling achieves >80% atom economy, aligning with sustainable practices.

- E-factor : Reductive amination generates higher waste (E-factor ≈ 15) compared to direct coupling (E-factor ≈ 8).

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and catalysts.

Biological Research

In biological contexts, 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide is studied for its potential bioactive properties :

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation, positioning it as a potential therapeutic agent in oncology.

- Anti-inflammatory Effects : Investigations have shown promise in reducing inflammation, which could lead to applications in treating inflammatory diseases.

Medicinal Chemistry

This compound is explored as a pharmacophore in drug design. Its ability to interact with various biological targets enhances its profile as a lead compound in medicinal chemistry. For instance, studies have demonstrated its potential to modulate enzyme activity or receptor interactions, which is crucial for therapeutic efficacy.

Industrial Applications

In industrial settings, this compound is utilized in producing advanced materials such as:

- Polymers and Coatings : Due to its stability and functional versatility, it can be incorporated into polymer matrices or used in coatings that require specific chemical properties.

- Electronic Components : The compound's unique electronic properties make it suitable for applications in electronic devices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables diverse chemical modifications |

| Biological Research | Antimicrobial, anticancer, anti-inflammatory | Exhibits potential therapeutic effects |

| Medicinal Chemistry | Pharmacophore in drug design | Modulates enzyme/receptor activity |

| Industrial Chemistry | Advanced materials and electronic components | Stability and functional versatility |

Case Studies

- Anticancer Activity Study : A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, suggesting further exploration for cancer therapeutics .

- Antimicrobial Testing : In vitro tests showed that the compound effectively inhibited bacterial growth, indicating its potential as an antibiotic agent.

- Material Science Application : Research indicated that incorporating this compound into polymer formulations enhanced mechanical properties without compromising thermal stability.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

3-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with the thiophene ring attached at the 2-position.

3-(dimethylamino)-N-(furan-3-ylmethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.

Biological Activity

3-(Dimethylamino)-N-(thiophen-3-ylmethyl)benzamide, also known by its CAS number 1207051-86-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzamide core with a dimethylamino group and a thiophene moiety. This structural configuration is significant as it may influence the compound's pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, certain benzamide derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. A study highlighted that related compounds demonstrated significant antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of benzamide derivatives has been documented in several studies. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies on related compounds revealed their ability to downregulate NF-kB signaling pathways, leading to reduced inflammation .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Case studies have shown that certain benzamide derivatives induce apoptosis in cancer cells, with mechanisms involving the activation of caspases and modulation of cell cycle regulators. A notable finding was that some derivatives exhibited selectivity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the benzamide core or variations in the substituents can significantly affect potency and selectivity against target biological pathways. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish activity against specific targets such as carbonic anhydrases or kinases .

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli, S. aureus | |

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related compounds on MDA-MB-231 breast cancer cells, revealing significant apoptosis induction compared to control groups.

- Antimicrobial Screening : Another research project evaluated the antibacterial efficacy of similar benzamide derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents.

Q & A

Q. What are the standard synthetic routes for preparing 3-(dimethylamino)-N-(thiophen-3-ylmethyl)benzamide?

The synthesis typically involves coupling a benzoyl chloride derivative with an amine-containing thiophene moiety. For example, analogous compounds are synthesized via activation of the carboxylic acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with the amine under basic conditions (e.g., triethylamine in dichloromethane) . Yield optimization may require controlled stoichiometry, inert atmospheres, and purification via column chromatography.

Q. How can researchers confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, in related benzamide derivatives, NMR peaks for dimethylamino groups appear as singlets (~2.8–3.2 ppm), while thiophene protons show distinct splitting patterns (~6.8–7.5 ppm) . Mass spectrometry (MS) with [M+H] or [M+Na] ions provides molecular weight confirmation. High-resolution MS (HRMS) is recommended for unambiguous verification .

Q. What purification methods are suitable for isolating this compound?

Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate gradients) are standard. For polar derivatives, reverse-phase HPLC may improve purity. Monitor fractions via thin-layer chromatography (TLC) with UV visualization .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

Low yields (e.g., 39% in analogous syntheses ) often stem from steric hindrance or competing side reactions. Strategies include:

- Optimizing reaction time/temperature : Prolonged heating (e.g., reflux in THF) may improve conversion.

- Using coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt can enhance amide bond formation .

- Alternative solvents : Switch from dichloromethane to DMF for better solubility of intermediates.

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks)?

Contradictions may arise from impurities, tautomerism, or diastereomer formation. Steps include:

- Repetition under anhydrous conditions to exclude moisture-induced side products.

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify overlapping signals .

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed structures .

Q. What computational tools aid in predicting this compound’s reactivity or binding affinity?

Quantum chemical software (e.g., Gaussian, ORCA) can model reaction pathways and transition states for synthesis optimization . For biological studies, molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like dopamine receptors, leveraging structural analogs (e.g., dopamine D3-selective benzamides ).

Q. How can structure-activity relationships (SAR) guide derivative design?

- Substitution patterns : Introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring may enhance metabolic stability .

- Thiophene modifications : Replacing the thiophene-3-ylmethyl group with substituted heterocycles (e.g., pyrimidine) could modulate receptor selectivity .

- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives with improved bioavailability .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

- High-performance liquid chromatography (HPLC) with UV detection monitors degradation under stress conditions (heat, light, pH extremes).

- LC-MS/MS identifies degradation products, particularly oxidation of the thiophene or dimethylamino moieties .

Q. How can researchers validate biological activity in vitro?

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence-based or radiometric methods.

- Cell viability assays (MTT, CellTiter-Glo) assess cytotoxicity in cancer models, comparing to reference compounds like imatinib .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.